2-Chloronicotinamide

Vue d'ensemble

Description

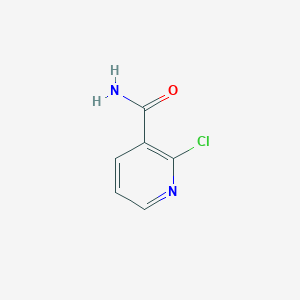

2-Chloronicotinamide is a chemical compound with the molecular formula C6H5ClN2O. It is a derivative of nicotinamide, where a chlorine atom is substituted at the second position of the pyridine ring. This compound appears as a beige crystalline powder and is primarily used in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloronicotinamide can be synthesized from 2-chloro-3-pyridinecarbonitrile. The process involves two main stages:

Stage 1: 2-chloro-3-pyridinecarbonitrile is reacted with concentrated sulfuric acid at 90°C for 2 hours.

Stage 2: The reaction mixture is then treated with ammonium hydroxide for 1 hour while cooling with ice.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloronicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: It can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted nicotinamide derivatives can be formed.

Oxidation Products: Oxidized forms of nicotinamide derivatives.

Reduction Products: Reduced forms of nicotinamide derivatives.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

2-Chloronicotinamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to act as a precursor for more complex molecules, particularly in the development of drugs targeting various diseases.

Key Applications

- Anticancer Agents : Research has demonstrated that this compound derivatives exhibit anticancer properties by modulating histone deacetylase (HDAC) activity, which plays a significant role in cancer progression .

- Antimicrobial Activity : Compounds derived from this compound have shown antibacterial and antifungal activities, making them potential candidates for new antimicrobial therapies .

Case Study: HDAC Inhibition

A study investigated the effects of this compound on HDAC enzymes. The results indicated that it effectively inhibited HDAC activity, leading to altered gene expression profiles associated with cancer cell proliferation and differentiation.

Biocatalysis

The biocatalytic properties of this compound have been explored for its conversion into other valuable compounds, particularly through enzymatic reactions.

Enzyme Engineering

Recent advancements in enzyme engineering have improved the catalytic efficiency of amidases for the hydrolysis of this compound to produce 2-chloronicotinic acid. For instance, engineered variants of Pantoea sp. amidase demonstrated significantly enhanced activity towards this substrate, achieving up to a 10-fold increase in catalytic efficiency compared to the wild-type enzyme .

Data Table: Enzyme Activity Comparison

| Enzyme Variant | Specific Activity (U/mg) | (mM) | (min) | Catalytic Efficiency () |

|---|---|---|---|---|

| Wild Type | 16.4 | 45.8 | 586.3 | 12.8 |

| G175A | 53.4 | 45.0 | 2790 | 61.8 |

| G175A/A305T | 60.9 | 15.9 | - | - |

This table highlights the improvements in specific activity and catalytic efficiency achieved through targeted mutations in the enzyme structure.

Analytical Chemistry

In addition to its synthetic applications, this compound is utilized in analytical chemistry for quantitative analysis.

Ultra-High Performance Liquid Chromatography (UHPLC)

A method employing ultra-high performance liquid chromatography has been developed for the accurate determination of this compound content in various samples. This method is characterized by high precision and rapid analysis times, making it suitable for routine quality control in pharmaceutical formulations .

Data Table: UHPLC Analysis Results

| Sample Type | Content (% by weight) | Recovery Rate (%) |

|---|---|---|

| Standard Solution | 95.27 | 99.4 |

| Sample A | 94.70 | - |

| Sample B | 96.03 | - |

The results demonstrate the reliability of UHPLC methods for quantifying this compound with high accuracy.

Mécanisme D'action

The mechanism of action of 2-Chloronicotinamide involves its interaction with various molecular targets and pathways:

Molecular Targets: It targets bacterial cell walls and enzymes, disrupting their function and leading to antibacterial effects.

Pathways Involved: It interferes with the metabolic pathways of bacteria, inhibiting their growth and biofilm formation.

Comparaison Avec Des Composés Similaires

2-Chloronicotinamide can be compared with other nicotinamide derivatives:

Similar Compounds:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Activité Biologique

2-Chloronicotinamide (2-Cl-NAM) is a chlorinated derivative of nicotinamide, characterized by a chlorine atom at the second position of the pyridine ring. This compound has garnered attention for its diverse biological activities, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications in various fields. This article presents a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C6H6ClN2O

- Molecular Weight : 156.57 g/mol

- Appearance : White to orange crystalline solid

- Melting Point : 162 °C to 167 °C

Biological Activities

1. Antimicrobial Properties

Research indicates that 2-Cl-NAM exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that chlorinated nicotinamides can inhibit the growth of Gram-positive bacteria effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Staphylococcus aureus | Higher concentrations required |

| Enterococcus faecalis | Higher concentrations required |

| Candida albicans | Below 1 mM for complete inhibition |

The presence of chlorine in the structure enhances the compound's efficacy compared to its non-chlorinated counterparts, making it a promising candidate for further development in antimicrobial therapies .

2. Enzyme Inhibition

This compound has been identified as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. The modulation of HDAC activity by 2-Cl-NAM suggests potential implications for cancer treatment and other diseases where gene expression regulation is critical .

Case Studies

Case Study 1: Enzymatic Activity Improvement

A study focused on the engineering of amidase from Pantoea sp. revealed that certain mutations significantly enhanced the catalytic efficiency for hydrolyzing this compound. The G175A/A305T double mutant exhibited a specific activity increase to 60.9 U/mg, which is 3.7 times that of the wild type . This study highlights the compound's utility in enzymatic synthesis processes, showcasing its potential application in biocatalysis.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation assessed the antimicrobial efficacy of various nicotinamide derivatives, including 2-Cl-NAM, against antibiotic-resistant strains. The findings indicated that compounds with chlorine substitutions demonstrated enhanced activity against resistant pathogens, suggesting their potential role in overcoming antibiotic resistance .

Research Findings

Recent studies have explored the structure-function relationships of 2-Cl-NAM and its derivatives. Notably, the G175A mutation in amidase led to improved substrate affinity and catalytic efficiency:

| Mutant Type | Specific Activity (U/mg) | (mM) | (min) |

|---|---|---|---|

| Wild Type | 16.4 | 45.8 | N/A |

| G175A | 53.4 | No significant change | 2790 |

| G175A/A305T | 60.9 | 15.9 | N/A |

The data indicates that structural modifications can significantly enhance the compound's biological activity and its applicability in various biochemical processes .

Propriétés

IUPAC Name |

2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZAHPFFZWEUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145983 | |

| Record name | 2-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10366-35-5 | |

| Record name | 2-Chloronicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10366-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloronicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-chloronicotinamide in agriculture?

A1: this compound serves as a key precursor in synthesizing novel herbicides. Studies have shown that derivatives of this compound, specifically N-(arylmethoxy)-2-chloronicotinamides, exhibit promising herbicidal activity against certain weeds like bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata) []. These findings suggest potential applications for this compound derivatives in controlling unwanted plant growth.

Q2: How does the structure of this compound impact its biological activity?

A2: The chlorine substituent at the 2-position of the pyridine ring in this compound significantly influences its biological activity. Research has shown that this chlorine substitution can hinder the activity of certain enzymes, such as the amidase from Pantoea sp. (Pa-Ami) []. This effect is attributed to the steric and electronic properties of the chlorine atom.

Q3: Can this compound be used to produce valuable chemical intermediates?

A3: Yes, this compound can be enzymatically hydrolyzed to produce 2-chloronicotinic acid, a crucial building block for pharmaceuticals and pesticides []. This biocatalytic approach offers a greener and more sustainable alternative to traditional chemical synthesis methods, which often involve harsh conditions and generate unwanted byproducts.

Q4: What are the challenges in using enzymes to convert this compound to 2-chloronicotinic acid?

A4: The chlorine substituent in this compound poses a challenge for enzymatic hydrolysis due to its steric and electronic effects []. This often results in low enzyme activity and catalytic efficiency. To overcome this, researchers have used structure-guided mutagenesis to engineer amidases with improved activity towards this compound [, ].

Q5: How does the solubility of this compound vary in different solvents?

A5: Research has explored the solubility behavior of this compound in various solvents []. This information is crucial for optimizing reaction conditions, especially in large-scale synthesis and industrial applications where solubility directly impacts yield and efficiency.

Q6: How does the crystal structure of this compound and its derivatives vary?

A6: The crystal structures of this compound and its derivatives can vary significantly depending on the substituents on the aryl ring []. These structural differences can impact their physical properties, such as solubility and melting point, and may also influence their biological activity.

Q7: What is the role of this compound in understanding the phenotypic changes in Bordetella pertussis?

A7: While this compound itself hasn't been directly studied, its close analog, 6-chloronicotinic acid, has been shown to induce phenotypic changes in Bordetella pertussis, the bacterium responsible for whooping cough []. This suggests a potential area of future research to explore the impact of this compound on this bacterium.

Q8: How does the synthesis route for Mirtazapine utilize this compound?

A8: this compound serves as a key intermediate in a novel synthesis route for Mirtazapine, an antidepressant medication []. This new method aims to be more efficient and cost-effective compared to existing approaches.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.